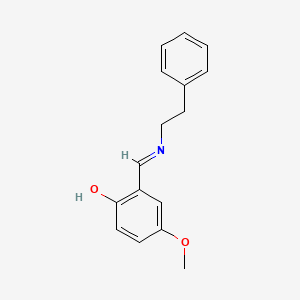

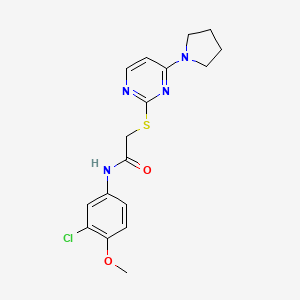

![molecular formula C15H14N4O2 B2707825 N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine CAS No. 18527-84-9](/img/structure/B2707825.png)

N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine

Übersicht

Beschreibung

“N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine” is a complex organic compound. It shares structural similarities with other indole compounds such as tryptamine and melatonin , which are known for their diverse pharmacological properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized by reacting tryptamine with naproxen . Another compound was prepared by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . The exact synthesis process for “N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine” might vary, but it could potentially involve similar reactions.Molecular Structure Analysis

The molecular structure of “N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine” can be analyzed using various spectroscopic techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data . These techniques can provide detailed information about the compound’s structure.Chemical Reactions Analysis

The chemical reactions involving “N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine” could be complex and diverse, given the presence of functional groups such as the indole ring and the amine group. These groups are known to participate in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

This compound has been used in the development of potential treatments for rheumatoid arthritis . The model used in these studies effectively mimics rheumatoid arthritis, making it an invaluable screening method for potential arthritis treatment candidates .

Antimycobacterial Activity

The compound has shown promising results in antimycobacterial screening . It has been tested for its in vitro antimycobacterial activity against M. tuberculosis H37Rv, Mycobacterium smegmatis (ATCC 19420), Mycobacterium fortuitum (ATCC 19542), and MDR-TB strains .

SARS-CoV-2 RdRp Inhibitory Effect

These compounds have been tested for their SARS-CoV-2 RdRp inhibitory effect in a Gluc reporter system specifically initiated by the coronavirus RdRp . This suggests potential applications in the treatment of COVID-19 .

Synthesis of Hybrid Molecules

The compound has been used in the synthesis of hybrid molecules that combine the properties of tryptamine and naproxen . These hybrid molecules could potentially combine the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen .

Synthesis of Amides

The compound has been used in the synthesis of amides . A convenient method for the preparation of amides is through N, N′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .

Development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The compound has been used in the development of NSAIDs . NSAIDs are widely used for the treatment of various types of arthritis and musculoskeletal disorders .

Zukünftige Richtungen

The future research directions could involve studying the pharmacological properties of “N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine”, given its structural similarities with compounds known for their diverse pharmacological properties . Additionally, the synthesis process could be optimized, and the compound could be tested for potential therapeutic applications.

Wirkmechanismus

Target of Action

Indole derivatives, which include this compound, are known to interact with a variety of biological targets due to their diverse pharmacological properties .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to a range of physiological responses .

Biochemical Pathways

Indole derivatives, in general, are involved in a wide array of biochemical pathways due to their diverse biological activities .

Result of Action

Indole derivatives are known to have a wide range of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c20-19(21)14-6-3-8-16-15(14)17-9-7-11-10-18-13-5-2-1-4-12(11)13/h1-6,8,10,18H,7,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRKMLTVFCCYGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=CC=N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801320093 | |

| Record name | N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666723 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

18527-84-9 | |

| Record name | N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine](/img/structure/B2707743.png)

![tert-butyl 3-[N'-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate](/img/structure/B2707745.png)

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B2707747.png)

![N-(2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2707749.png)

![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2707751.png)

![3-(2,6-dichlorophenyl)-5-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-4-isoxazolecarbonitrile](/img/structure/B2707760.png)

![6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2707764.png)